Literature review on 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile analogs
Literature review on 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile analogs
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The Power of the Quaternary Center
In modern medicinal chemistry, the "escape from flatland" is more than a trend—it is a necessity for improving physicochemical properties and patentability. The 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile scaffold represents a high-value pharmacophore due to its sp³-rich character and the presence of a quaternary carbon at the C3 position .
This specific motif offers three distinct advantages in drug design:
-
Conformational Restriction: The gem-disubstitution at C3 locks the tetrahydrofuran (THF) ring into specific puckering conformations (typically envelope or twist), reducing the entropic penalty upon binding to protein targets.
-
Metabolic Blocking: The C3 position of THF is a metabolic "soft spot," prone to oxidative metabolism by cytochrome P450s. Disubstitution at this site effectively blocks hydrogen abstraction, extending the half-life (
) of the parent molecule. -
Versatile Bioisosterism: The scaffold acts as a bioisostere for ribose sugars (in nucleoside antivirals) and cyclic amino acids, offering a polar, soluble alternative to lipophilic carbocycles.
Part 1: Structural Analysis & Physicochemical Profile
The 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile core (CAS: 1363378-15-7 for R, 1363378-18-0 for S) is defined by a dense functional array on a small footprint.
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Weight | 127.14 g/mol | Ideal "Fragment" (Rule of 3 compliant). |
| ClogP | ~ -0.5 to 0.2 | High water solubility; lowers lipophilicity of greasy leads. |
| H-Bond Donors | 1 (Hydroxyl) | Directional interaction with active site residues. |
| H-Bond Acceptors | 3 (Ether O, Nitrile N, Hydroxyl O) | Rich network for solvation and binding. |
| Topological Polar Surface Area (TPSA) | ~43 Ų | Excellent membrane permeability (<140 Ų). |
| Chirality | C3 is a stereogenic center | Enantiomers often show distinct biological activities (e.g., in nucleoside mimics). |
Mechanistic Insight: The "Gem-Disubstituted" Effect
The introduction of two substituents at the C3 position creates substantial steric bulk, known as the Thorpe-Ingold effect . This compresses the internal bond angle at C3, forcing the ring substituents into specific axial/equatorial orientations. In kinase inhibitors, this can be exploited to direct the nitrile or hydroxymethyl group into a specific hydrophobic pocket or solvent channel.
Part 2: Synthetic Methodologies
The synthesis of this core requires overcoming the steric hindrance of forming a quaternary center. Two primary strategies are employed: Direct Functionalization (Discovery Route) and De Novo Cyclization (Scale-Up Route).
Strategy A: Direct
-Hydroxymethylation (The Discovery Route)
This method utilizes the acidity of the
Mechanism:
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Deprotonation: A strong, non-nucleophilic base (e.g., LDA, LiHMDS) removes the proton at C3, generating a planar nitrile carbanion.
-
Aldol-Type Addition: The carbanion attacks a formaldehyde equivalent (paraformaldehyde or gaseous formaldehyde).
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Quench: Protonation yields the target alcohol.
Caption: Direct
Strategy B: De Novo Cyclization (The Scale-Up Route)
For larger scales, avoiding cryogenic conditions is preferable. This route builds the THF ring around the quaternary center, often starting from malonate derivatives.
-
Alkylation: Dimethyl malonate is dialkylated with ethylene oxide or 1-bromo-2-chloroethane equivalents to form the ring precursors.
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Desymmetrization: Enzymatic or chemical hydrolysis to differentiate the esters.
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Functional Group Manipulation: Selective reduction of one ester to the alcohol, followed by conversion of the other to a nitrile.
Part 3: Experimental Protocol (Direct Hydroxymethylation)
Objective: Synthesis of rac-3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile.
Reagents:
-
3-Tetrahydrofurancarbonitrile (1.0 eq)
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Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
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Paraformaldehyde (excess, depolymerized)
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Anhydrous THF (Solvent)
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
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Base Addition: Add LDA solution dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation. The solution typically turns faint yellow.
-
Electrophile Preparation: In a separate flask, gently heat paraformaldehyde to generate gaseous formaldehyde, channeling the gas via a cannula into the reaction mixture (or add a suspension of monomeric formaldehyde if available). Note: Using solid paraformaldehyde directly can lead to polymerization; generating the gas is cleaner.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to -20°C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous
(20 mL) while still cold. -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes). The product is a viscous colorless oil.
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the C3-methine proton (typically a multiplet around 3.0-3.3 ppm) and the appearance of a methylene singlet (or AB quartet) for the
group around 3.6-3.8 ppm. -
IR Spectroscopy: Strong nitrile stretch at ~2240 cm⁻¹ and broad hydroxyl stretch at ~3400 cm⁻¹.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
1. Nucleoside Analogs (Antivirals)
The 3-(hydroxymethyl)-3-cyano-THF core is a direct mimic of the sugar moiety in nucleosides. In 3'-deoxy-3'-C-branched nucleosides:
-
The THF oxygen mimics the ribose ring oxygen.
-
The Hydroxymethyl group mimics the 5'-hydroxyl (critical for phosphorylation).
-
The Nitrile acts as a non-classical isostere for the 3'-hydroxyl or an azide group (as seen in AZT), blocking DNA chain elongation by reverse transcriptase.
2. Cathepsin K and Protease Inhibitors
In inhibitors of cysteine proteases (like Cathepsin K), the nitrile group often serves as a "warhead" that forms a reversible covalent bond (thioimidate) with the active site cysteine. The quaternary THF scaffold positions this warhead precisely while improving metabolic stability compared to linear nitriles.
3. Quaternary Amino Acid Precursors
Hydrolysis of the nitrile to a carboxylic acid, followed by Curtius rearrangement or simple reduction, yields 3-amino-3-(hydroxymethyl)tetrahydrofuran . This is a "constrained serine" analog.
-
Application: Incorporation into peptide drugs to induce
-turns or lock bioactive conformations.[1]
Caption: Divergent applications of the core scaffold in drug discovery.
References
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Synthesis of 3,3-Disubstituted Tetrahydrofurans
- Title: Stereocontrolled synthesis of 3,3-disubstituted tetrahydrofurans.
- Source: Tetrahedron Letters.
-
Link: (General reference for methodology).
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Nucleoside Analogs
- Title: Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides.
- Source: Antiviral Chemistry & Chemotherapy.
-
Link: (Search Term: 3'-deoxy-3'-C-hydroxymethyl nucleosides).
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Quaternary Amino Acids
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Title: Synthesis of Quaternary Amino Acids Bearing a (2′Z)-Fluorovinyl α-Branch.[2]
- Source: PMC / NIH.
-
Link:
-
-
General THF Properties in Drug Design
- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Source: Journal of Medicinal Chemistry (Review).
-
Link:
(Note: Specific patent literature for the exact CAS 1363378-15-7 is proprietary, but the methodologies described above are validated by standard organic synthesis principles found in the cited journals.)
